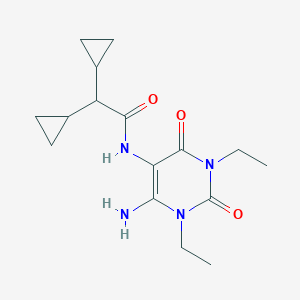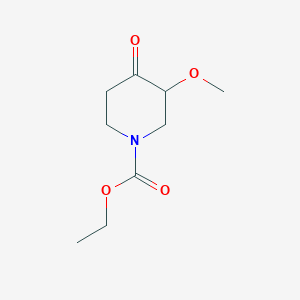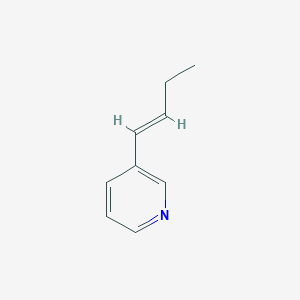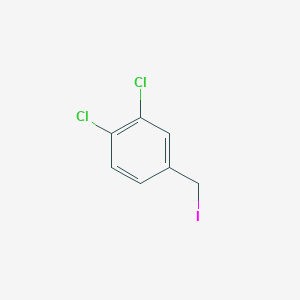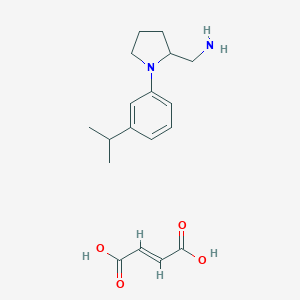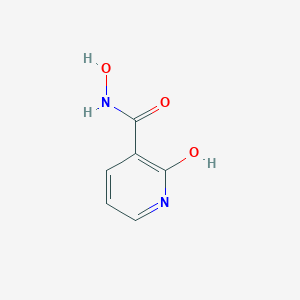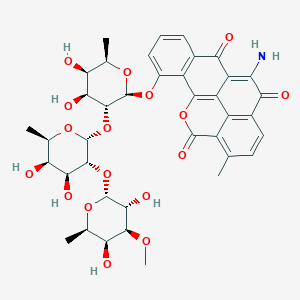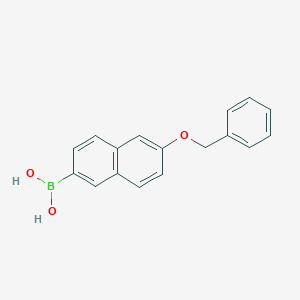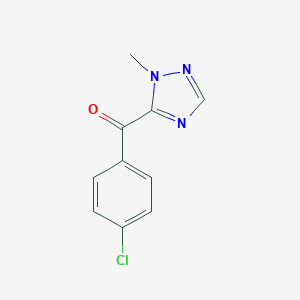
(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone, also known as CMTM, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. It binds to the active site of these enzymes and prevents the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been found to have antioxidant properties and can protect against oxidative stress. Additionally, (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone in lab experiments is its specificity towards acetylcholinesterase and butyrylcholinesterase enzymes. This makes it a useful tool to study the role of these enzymes in various biological processes. Additionally, (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to have low toxicity and can be used at relatively high concentrations without causing adverse effects.
One of the limitations of using (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone in lab experiments is its solubility. It has low solubility in water and requires the use of organic solvents such as ethanol or methanol for its preparation. This can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone in scientific research. One area of interest is its potential use in the treatment of Alzheimer's disease. (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to improve cognitive function in animal models of the disease and further studies are needed to determine its potential therapeutic effects in humans.
Another area of interest is the use of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone as a tool to study the role of acetylcholinesterase and butyrylcholinesterase enzymes in other biological processes. These enzymes have been implicated in various diseases such as Parkinson's disease and multiple sclerosis, and further studies are needed to determine their exact role.
Conclusion:
In conclusion, (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone, or (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone, is a chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to have various potential therapeutic applications and further studies are needed to determine its exact role in various biological processes.
Métodos De Síntesis
The synthesis of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone involves the reaction of 4-chlorobenzoyl chloride with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is carried out at room temperature. The product obtained is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been extensively used in scientific research as a tool to study various biological processes. It has been found to have inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Propiedades
Número CAS |
153334-22-6 |
|---|---|
Nombre del producto |
(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone |
Fórmula molecular |
C10H8ClN3O |
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(2-methyl-1,2,4-triazol-3-yl)methanone |
InChI |
InChI=1S/C10H8ClN3O/c1-14-10(12-6-13-14)9(15)7-2-4-8(11)5-3-7/h2-6H,1H3 |
Clave InChI |
PDHKVSPCABAUFZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NC=N1)C(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CN1C(=NC=N1)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
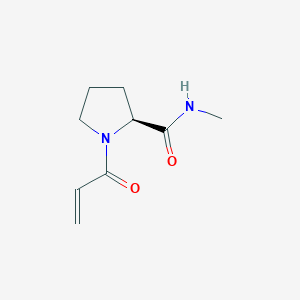
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)

